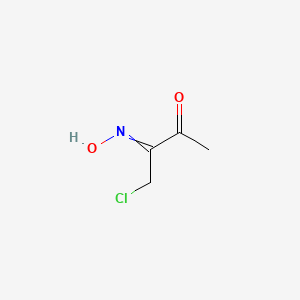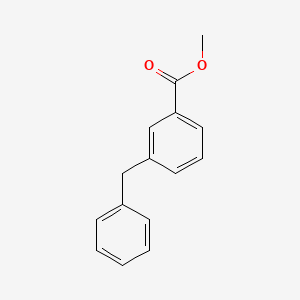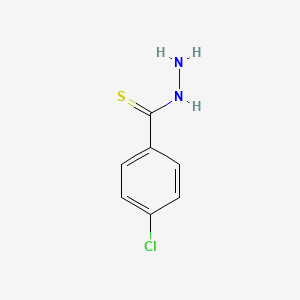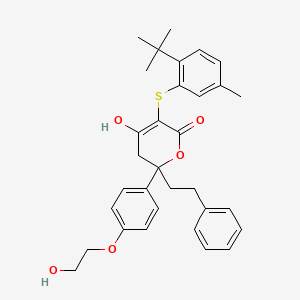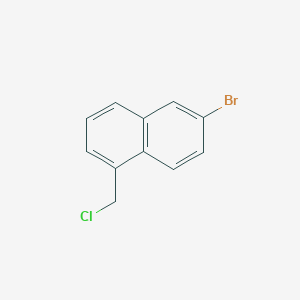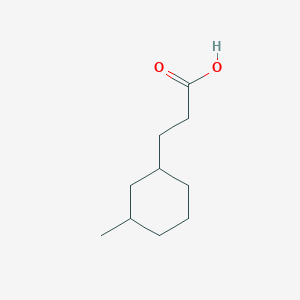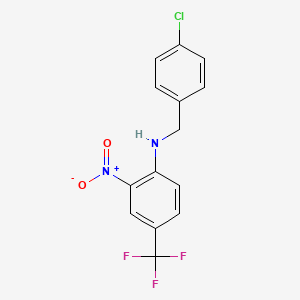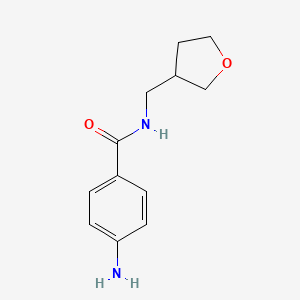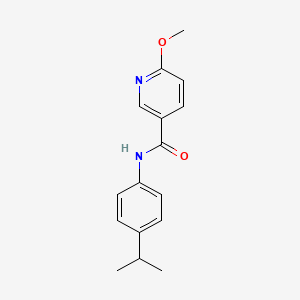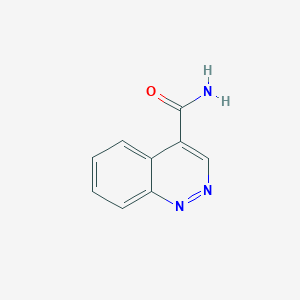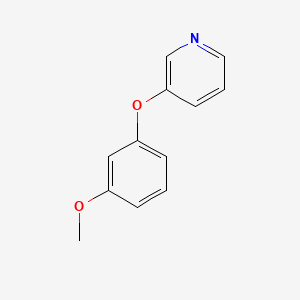
Benzyl 4-(5-bromopentyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-(5-bromopentyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a phenylmethyl group, a bromopentyl chain, and a piperidinecarboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(5-bromopentyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Bromopentyl Intermediate: The bromopentyl chain can be synthesized by reacting 5-bromopentanol with an appropriate reagent such as thionyl chloride to form 5-bromopentyl chloride.
Formation of the Piperidinecarboxylate Intermediate: The piperidinecarboxylate moiety can be synthesized by reacting piperidine with an appropriate carboxylating agent such as phosgene or carbon dioxide.
Coupling Reaction: The final step involves coupling the bromopentyl intermediate with the piperidinecarboxylate intermediate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Benzyl 4-(5-bromopentyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentyl chain can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenylmethyl group can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The piperidinecarboxylate moiety can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst. Reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include substituted piperidinecarboxylates with various functional groups.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include alcohols and amines.
科学研究应用
Benzyl 4-(5-bromopentyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological systems and as a tool to investigate the interactions between small molecules and biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Benzyl 4-(5-bromopentyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopentyl chain allows the compound to interact with hydrophobic regions of proteins and enzymes, while the piperidinecarboxylate moiety can form hydrogen bonds and electrostatic interactions with active sites. These interactions can modulate the activity of the target proteins and enzymes, leading to various biological effects.
相似化合物的比较
Benzyl 4-(5-bromopentyl)piperidine-1-carboxylate can be compared with other similar compounds such as:
Phenylmethyl 4-(5-chloropentyl)-1-piperidinecarboxylate: Similar structure but with a chlorine atom instead of a bromine atom. The bromine atom in this compound provides different reactivity and biological activity.
Phenylmethyl 4-(5-iodopentyl)-1-piperidinecarboxylate: Similar structure but with an iodine atom instead of a bromine atom. The larger size and higher reactivity of the iodine atom can lead to different chemical and biological properties.
Phenylmethyl 4-(5-fluoropentyl)-1-piperidinecarboxylate: Similar structure but with a fluorine atom instead of a bromine atom. The fluorine atom can provide different electronic properties and stability.
属性
分子式 |
C18H26BrNO2 |
|---|---|
分子量 |
368.3 g/mol |
IUPAC 名称 |
benzyl 4-(5-bromopentyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26BrNO2/c19-12-6-2-5-7-16-10-13-20(14-11-16)18(21)22-15-17-8-3-1-4-9-17/h1,3-4,8-9,16H,2,5-7,10-15H2 |
InChI 键 |
CVIFAVLNFMKESF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CCCCCBr)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
